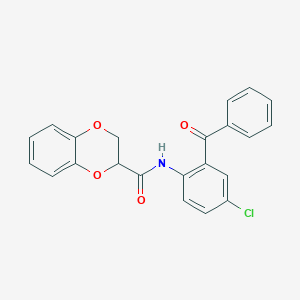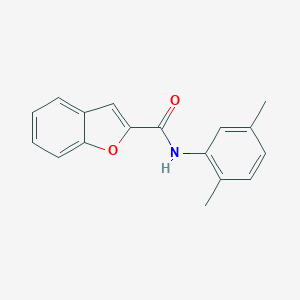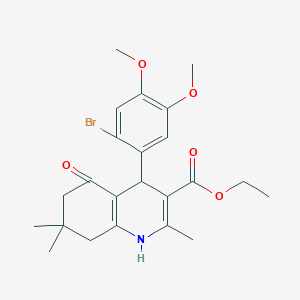![molecular formula C23H21BrN2O6S B416382 [3-(furan-2-carbonylamino)phenyl] 4-bromo-3-piperidin-1-ylsulfonylbenzoate](/img/structure/B416382.png)
[3-(furan-2-carbonylamino)phenyl] 4-bromo-3-piperidin-1-ylsulfonylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(furan-2-carbonylamino)phenyl] 4-bromo-3-piperidin-1-ylsulfonylbenzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated benzoic acid moiety, a piperidine sulfonyl group, and a furan carbonyl amino ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(furan-2-carbonylamino)phenyl] 4-bromo-3-piperidin-1-ylsulfonylbenzoate typically involves multi-step organic reactions. The starting materials often include 4-bromo-benzoic acid, piperidine, and furan-2-carbonyl chloride. The synthesis can be broken down into the following steps:
Formation of Piperidine-1-sulfonyl-benzoic acid: This step involves the sulfonylation of 4-bromo-benzoic acid with piperidine under controlled conditions.
Coupling with Furan-2-carbonyl chloride: The intermediate product is then reacted with furan-2-carbonyl chloride to form the final ester compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(furan-2-carbonylamino)phenyl] 4-bromo-3-piperidin-1-ylsulfonylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ester to an alcohol.
Substitution: The bromine atom in the benzoic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
[3-(furan-2-carbonylamino)phenyl] 4-bromo-3-piperidin-1-ylsulfonylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [3-(furan-2-carbonylamino)phenyl] 4-bromo-3-piperidin-1-ylsulfonylbenzoate involves its interaction with specific molecular targets. The brominated benzoic acid moiety may interact with enzymes or receptors, while the piperidine sulfonyl group can enhance binding affinity. The furan carbonyl amino ester may participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-(piperidine-1-carbonyl)-benzoic acid: Similar structure but lacks the sulfonyl group.
3-(Piperidine-1-carbonyl)-phenylboronic acid: Contains a boronic acid group instead of the furan carbonyl amino ester.
Uniqueness
[3-(furan-2-carbonylamino)phenyl] 4-bromo-3-piperidin-1-ylsulfonylbenzoate is unique due to the presence of multiple functional groups that contribute to its diverse reactivity and potential applications. The combination of bromine, piperidine sulfonyl, and furan carbonyl amino ester groups makes it a versatile compound in various fields of research.
Eigenschaften
Molekularformel |
C23H21BrN2O6S |
|---|---|
Molekulargewicht |
533.4g/mol |
IUPAC-Name |
[3-(furan-2-carbonylamino)phenyl] 4-bromo-3-piperidin-1-ylsulfonylbenzoate |
InChI |
InChI=1S/C23H21BrN2O6S/c24-19-10-9-16(14-21(19)33(29,30)26-11-2-1-3-12-26)23(28)32-18-7-4-6-17(15-18)25-22(27)20-8-5-13-31-20/h4-10,13-15H,1-3,11-12H2,(H,25,27) |
InChI-Schlüssel |
ZOXREYRWMQBJGM-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=CO4)Br |
Kanonische SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=CO4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![butyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzoate](/img/structure/B416302.png)


![5-(2-bromophenyl)-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B416306.png)
![5-(4-methoxyphenyl)-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B416307.png)

![Isopropyl 2-chloro-5-(5-{[1-(3,4-dichlorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoate](/img/structure/B416311.png)
![allyl 5-(5-{[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)-2-chlorobenzoate](/img/structure/B416312.png)
![14-amino-16-phenyl-18-thia-2,13-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,9,12(17),13,15-hexaene-15-carbonitrile](/img/structure/B416314.png)

![12-thia-3,14-diazapentacyclo[11.9.0.02,11.05,10.015,21]docosa-1(13),2(11),3,5,7,9,14,21-octaen-4-amine](/img/structure/B416319.png)
![2-(cinnamylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B416321.png)
![Ethyl 2-{[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]methyl}benzoate](/img/structure/B416322.png)
![14-thiophen-2-yl-12-(trifluoromethyl)-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),12,14-heptaen-8-one](/img/structure/B416323.png)
